3,4-Diaminoanisole
Overview
Description
Synthesis Analysis
The synthesis of diamino compounds can involve domino reactions, as seen in the asymmetric synthesis of 3,4-diaminochroman-2-ones, where o-hydroxy aromatic aldimines react with azlactones to produce various substituted 3,4-dihydrocoumarins with high yields and excellent enantioselectivities . Similarly, the synthesis of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole involves selective nitration, indicating that nitration can be a crucial step in the synthesis of diamino compounds .
Molecular Structure Analysis
The molecular structure of diamino compounds can be complex and is often elucidated using spectroscopy, X-ray analysis, and theoretical calculations. For instance, the structure of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole was investigated using various spectroscopic methods and X-ray analysis, which provided insights into the stability of the compounds . The molecular structure of 3,5-diamino-1-nitroamidino-1,2,4-triazole was found to be almost planar, which affects the basicity of the amino groups .
Chemical Reactions Analysis
Diamino compounds can undergo various chemical reactions. For example, 3,5-diamino-4-phenylpyrazole, synthesized from phenylmalononitrile and hydrazine, can react with different carbonyl compounds to yield a variety of derivatives . The reaction of 3,5-diamino-1,2,4-triazole with 2-methyl-1-nitroisothiourea leads to the formation of 3,5-diamino-1-nitroamidino-1,2,4-triazole, demonstrating the reactivity of the amino groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of diamino compounds are influenced by their molecular structure. The interaction of amino and nitramino groups in 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole improves its energetic properties, and the standard enthalpies of formation for these compounds are highly positive . The synthesis of 3,5-diamino-1,2,4-triazole sulfate and its characterization by IR, 1H NMR, IE, and MS also highlights the importance of understanding the physical and chemical properties of these compounds .
Scientific Research Applications
Hair and Fur Dye Formulations
3,4-Diaminoanisole sulfate is primarily used in oxidizing permanent hair and fur dye formulations. It serves as an intermediate in producing C.I. Basic Brown 2, a dye prevalent in various consumer products. While its primary application is in cosmetic products, there's a potential human exposure risk through skin contact and inhalation, leading to health concerns. It is reasonably anticipated to be a human carcinogen due to these exposure routes Report on carcinogens: carcinogen profiles (2020).
Neuromuscular Applications
Myasthenia Gravis (MG)
The compound 3,4-diaminopyridine (3,4-DAP) has shown promising results in treating neuromuscular disorders like myasthenia gravis. It's a potent enhancer of acetylcholine release at neuromuscular junctions, leading to improved muscle strength and transmission. The compound's effect is most significant when used as an add-on therapy, especially in severe cases or when other treatments haven't fully taken effect (Ceccanti et al., 2022).
Lambert-Eaton Myasthenic Syndrome (LEMS)
In LEMS, 3,4-DAP enhances neurotransmitter release and inhibits their degradation, improving neuromuscular transmission. It's considered a first-line treatment for LEMS due to its significant clinical and electrophysiological benefits (Maddison et al., 2014).
Downbeat Nystagmus (DBN)
3,4-DAP has been used to treat DBN, a condition affecting eye movement. It works by increasing the excitability of Purkinje cells, thereby enhancing the physiologic inhibitory influence of the vestibulocerebellum on the vestibular nuclei. This action significantly improves the symptoms of DBN, making 3,4-DAP an effective treatment option (Strupp et al., 2003).
Orthostatic Hypotension (OH)
There is a hypothesis that 3,4-DAP can improve blood pressure and symptoms in OH, especially in upright positions. While the exact mechanism is still under study, it's believed that the drug enhances adrenergic ganglionic neurotransmission and neurotransmission at the adrenergic endorgan synapse, resulting in potentiated effects (Singer et al., 2012).
Stability and Pharmacokinetics
Studies on 3,4-DAP focus on its stability under various conditions, the influence of stress factors, and its pharmacokinetics in different populations. These studies are critical for understanding the drug's behavior in the body and ensuring its safe and effective use in treating neuromuscular disorders. For instance, research has been conducted on the stability of ionised and non-ionised forms of 3,4-DAP under oxidative conditions (Raust et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-methoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHETWGCFCMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144514 | |
Record name | 1,2-Benzenediamine, 4-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminoanisole | |
CAS RN |
102-51-2 | |
Record name | 4-Methoxy-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenylenediamine, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, 4-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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